N-(1-ethylpropyl)cycloheptanamine
Description
N-(1-Ethylpropyl)cycloheptanamine is a cycloheptane-based amine derivative featuring a branched alkyl substituent at the nitrogen atom. The 1-ethylpropyl (pentan-3-yl) group is a recurring motif in pesticidal compounds, influencing physicochemical properties such as lipophilicity and volatility .
Properties
CAS No. |
915920-59-1 |
|---|---|
Molecular Formula |
C12H25N |
Molecular Weight |
183.33 g/mol |
IUPAC Name |
N-pentan-3-ylcycloheptanamine |
InChI |
InChI=1S/C12H25N/c1-3-11(4-2)13-12-9-7-5-6-8-10-12/h11-13H,3-10H2,1-2H3 |
InChI Key |
GBRBSIOOKRVTQD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1CCCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pentan-3-yl)cycloheptanamine typically involves the reaction of cycloheptanone with pentan-3-ylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the ketone group to an amine.
Industrial Production Methods
In an industrial setting, the production of N-(Pentan-3-yl)cycloheptanamine may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and advanced purification techniques such as distillation and crystallization are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(Pentan-3-yl)cycloheptanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include cycloheptanone derivatives, secondary and tertiary amines, and various substituted cycloheptanamine compounds.
Scientific Research Applications
N-(Pentan-3-yl)cycloheptanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Pentan-3-yl)cycloheptanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Pendimethalin (N-(1-Ethylpropyl)-3,4-dimethyl-2,6-dinitrobenzenamine)
Structural Similarities :
- Both compounds share the N-(1-ethylpropyl) substituent.
- Pendimethalin replaces the cycloheptane ring with a dinitro-substituted benzene core and methyl groups at positions 3 and 3.
Functional Differences :
Research Findings :
Pebulate (Butylethylcarbamothioic Acid S-Propyl Ester)
Structural Similarities :
- Both compounds feature branched alkyl chains on nitrogen.
Functional Differences :
Trimorphamide (N-(2,2,2-Trichloro-1-(4-morpholinyl)ethyl)formamide)
Structural Similarities :
- Both contain tertiary amine groups.
Functional Differences :
Key Structural and Functional Insights
- Substituent Effects : The N-(1-ethylpropyl) group enhances lipophilicity in both cycloheptanamine and pendimethalin, but the latter’s nitro groups confer redox activity critical for pesticidal action .
- Regulatory Gaps : Unlike pendimethalin or pebulate, N-(1-ethylpropyl)cycloheptanamine lacks documented pesticidal use or toxicity profiles, highlighting a research gap .
Biological Activity
N-(1-ethylpropyl)cycloheptanamine, also known as this compound hydrobromide, is a compound that has garnered interest due to its potential biological activities, particularly in the central nervous system (CNS). This article reviews the available research findings, mechanisms of action, and potential therapeutic applications of this compound.
This compound is characterized by its unique structure, which includes a cycloheptane ring and an ethylpropyl substituent on the nitrogen atom. This structural configuration may influence its pharmacological properties, including solubility and receptor binding characteristics.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C₁₁H₁₅N | Ethylpropyl group enhances solubility and receptor affinity |
| N-(sec-butyl)cycloheptanamine hydrobromide | C₁₁H₂₄BrN | One carbon less than the ethylpropyl variant |
| N-cyclopropylcycloheptanamine | C₁₁H₁₅N | Contains a cyclopropane ring instead of ethylpropyl |
The biological activity of this compound appears to be mediated through its interaction with various neurotransmitter systems. Preliminary studies suggest that it may exhibit stimulant properties similar to other psychoactive compounds. The compound likely interacts with adrenergic and dopaminergic receptors, influencing neurotransmitter release and modulating synaptic activity.
Interaction with Receptors
- Adrenergic Receptors : These receptors are involved in the regulation of mood and attention. The binding affinity of this compound to these receptors suggests potential applications in treating conditions such as ADHD.
- Dopaminergic Receptors : Involvement with dopaminergic pathways indicates possible effects on motivation and reward mechanisms, relevant in mood disorders.
Biological Activities
Research indicates that this compound may have several biological activities:
- Stimulant Properties : Early findings suggest it may enhance alertness and cognitive function.
- Potential Antidepressant Effects : Its ability to modulate neurotransmitter systems could make it a candidate for treating depression.
- Anti-inflammatory Potential : Similar compounds have shown anti-inflammatory effects, warranting further investigation into this aspect.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
